REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:15]=[C:14]2[C:16]3=[C:17]4[C:7]([CH:8]=[CH:9][CH:10]=[C:11]4[CH:12]=[CH:13]2)=[C:6](C#CCO)[CH:5]=[C:4]3C=1C.[OH-].[Na+].[C:25]1(C)C=CC=C[CH:26]=1>>[C:6]1([C:25]#[CH:26])[C:5]2[C:12]3=[C:13]4[C:14](=[CH:16][CH:4]=2)[CH:15]=[CH:2][CH:1]=[C:8]4[CH:9]=[CH:10][C:11]3=[CH:17][CH:7]=1 |f:1.2|
|
Name
|
Dimethylhydroxymethyl-9-pyrenylacetylene
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C2=CC(=C3C=CC=C4C=CC(=C1)C2=C43)C#CCO)C
|
Name
|
|
Quantity
|
222 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
WASH
|
Details
|
the mixture was washed with a saturated aqueous ammonium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure by an evaporator
|
Type
|
CUSTOM
|
Details
|
The crude reaction product
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (Hexane/AcOEt=10/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C2C=CC3=CC=CC4=CC=C1C2=C34)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.69 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |